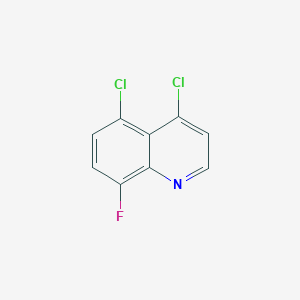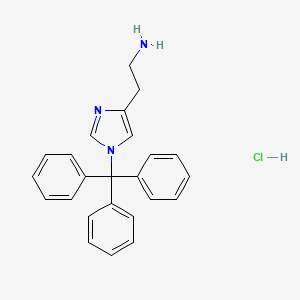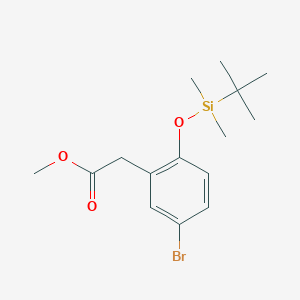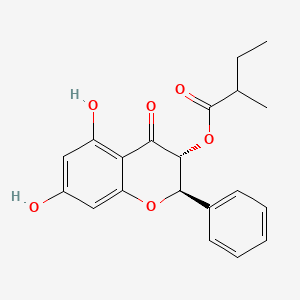
4,5-Dichloro-8-fluoroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloro-8-fluoroquinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine and chlorine atoms into the quinoline structure enhances its biological activity and chemical properties .
Vorbereitungsmethoden
The synthesis of 4,5-Dichloro-8-fluoroquinoline involves several steps. One common method includes the cyclization of appropriate aniline derivatives followed by halogenation. For instance, starting with 3,4-dichloroaniline, the compound can be fluorinated using reagents like Selectfluor under controlled conditions . Industrial production methods often involve large-scale reactions using similar synthetic routes but optimized for yield and purity .
Analyse Chemischer Reaktionen
4,5-Dichloro-8-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be displaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different quinoline derivatives.
Cross-coupling reactions: It can participate in cross-coupling reactions with organometallic reagents to form complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions vary depending on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4,5-Dichloro-8-fluoroquinoline has several scientific research applications:
Medicinal chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antibacterial and antiviral agents.
Biological studies: The compound is studied for its enzyme inhibition properties and potential therapeutic effects.
Materials science: It is used in the development of liquid crystals and other advanced materials.
Wirkmechanismus
The mechanism of action of 4,5-Dichloro-8-fluoroquinoline involves its interaction with specific molecular targets. For example, in antibacterial applications, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to cell death . This mechanism is similar to other fluoroquinolones, which are known for their high antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
4,5-Dichloro-8-fluoroquinoline can be compared with other fluorinated quinolines such as:
5,7,8-Trifluoroquinoline: Known for its high reactivity and unique properties.
6-Trifluoromethyl-5,7,8-trifluoroquinoline: Exhibits enhanced biological activity due to the presence of multiple fluorine atoms.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H4Cl2FN |
|---|---|
Molekulargewicht |
216.04 g/mol |
IUPAC-Name |
4,5-dichloro-8-fluoroquinoline |
InChI |
InChI=1S/C9H4Cl2FN/c10-5-1-2-7(12)9-8(5)6(11)3-4-13-9/h1-4H |
InChI-Schlüssel |
LUPCVOWXKVNVAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=CC=NC2=C1F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[(morpholin-4-yl)methyl]benzoate hydrochloride](/img/structure/B13449180.png)











![3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13449252.png)
